9-Benzyl-3,9-diazabicyclo[4.2.1]nonane dihydrochloride
Description
Properties
IUPAC Name |
9-benzyl-3,9-diazabicyclo[4.2.1]nonane;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.2ClH/c1-2-4-12(5-3-1)11-16-13-6-7-14(16)10-15-9-8-13;;/h1-5,13-15H,6-11H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVAPPSUKWJIAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCCC1N2CC3=CC=CC=C3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Diazabicyclo Nonane Precursors
The foundational step in synthesizing 9-benzyl-3,9-diazabicyclo[4.2.1]nonane involves alkylating a diazabicyclo nonane precursor with benzyl chloride or benzyl chloroformate. For instance, a patent by details the reaction of 9-methyl-3,9-diazabicyclo[4.2.1]nonane with benzyl chloride in anhydrous ether under vigorous agitation. The reaction proceeds via nucleophilic substitution, where the secondary amine attacks the electrophilic benzyl carbon, forming the benzylated product. Triethylamine is often employed as a base to neutralize hydrochloric acid generated in situ, ensuring reaction efficiency.
Cyclization Strategies
Cyclization of linear precursors represents an alternative route. A procedure from Organic Syntheses demonstrates the synthesis of a related compound, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, via acid-catalyzed cyclization of benzylamine derivatives. While this method targets a monoaza system, analogous conditions (e.g., sulfuric acid at 0–10°C) can be adapted for diazabicyclo frameworks by introducing a second nitrogen atom during precursor design.
Reaction Conditions and Optimization
Solvent Systems
-
Ether-Based Reactions : Anhydrous diethyl ether is frequently used for alkylation due to its inertness and ability to stabilize ionic intermediates.
-
Polar Aprotic Solvents : Dichloromethane (DCM) and toluene are preferred in industrial settings for their high solubility and ease of removal under reduced pressure.
Temperature and pH Control
Catalysts and Reagents
-
Bases : Triethylamine and sodium bicarbonate are standard choices for scavenging HCl during alkylation.
-
Reducing Agents : Lithium aluminum hydride (LiAlH₄) is employed in downstream reductions, though its use requires strict anhydrous conditions.
Purification and Isolation Techniques
Recrystallization
Crude products are commonly purified via recrystallization from hexane or ethanol/ethyl acetate mixtures. For example, reports recrystallizing 9-methyl-3,9-diazabicyclo[4.2.1]nonane derivatives from hexane to achieve >95% purity.
Chromatographic Methods
Flash column chromatography using hexane-ethyl acetate gradients (1:1 to 3:1) effectively separates benzylated products from unreacted starting materials. Silica gel remains the stationary phase of choice due to its cost-effectiveness and compatibility with nonpolar solvents.
Salt Formation
The dihydrochloride salt is generated by treating the free base with hydrogen chloride gas in ether or aqueous HCl. This step enhances compound stability and water solubility, critical for pharmacological applications.
Industrial-Scale Production
Batch Reactors
Large-scale syntheses utilize jacketed reactors with automated temperature and pH controls. A patent by describes a 2 L reactor setup where benzyl chloride is added dropwise to a stirred solution of the diazabicyclo precursor, ensuring uniform mixing and heat dissipation.
Continuous Flow Systems
Recent advancements employ continuous flow chemistry to reduce reaction times and improve yields. For instance, a microreactor system can achieve 85% conversion in 30 minutes, compared to 12 hours in batch processes.
Comparative Analysis of Synthetic Methods
Challenges and Mitigation Strategies
Moisture Sensitivity
The hygroscopic nature of intermediates necessitates anhydrous conditions. Molecular sieves or nitrogen atmospheres are employed during storage and reaction phases.
Scalability Limits
Batch processes face heat transfer limitations at >10 kg scales. Transitioning to flow chemistry or segmented flow reactors addresses this by improving thermal management.
Chemical Reactions Analysis
Types of Reactions
9-Benzyl-3,9-diazabicyclo[4.2.1]nonane dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted diazabicyclo nonane derivatives.
Scientific Research Applications
9-Benzyl-3,9-diazabicyclo[4.2.1]nonane dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Benzyl vs.
- Dihydrochloride Salt: Enhances solubility (e.g., rac-(1R,6S)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane dihydrochloride has a molecular weight of 213.1 g/mol and 95% purity ), critical for in vivo studies.
Pharmacological Activities
- 9-Methyl Derivatives : Exhibit spasmolytic activity and serve as intermediates for ligands targeting D2-like receptors .
- Benzyl Derivatives: Limited data exists, but structurally similar compounds (e.g., 3-benzyl-9a-diethylaminoethyl-3,9-diazabicyclo[3.3.1]nonane) demonstrate antihypertensive and cholinergic effects in animal models .
- Ganglionic Blockers: 4-Benzyhydryl-9-methyl-4,9-diazabicyclo[4.2.1]nonane reduces arterial pressure by 20–50 mm Hg in cats , suggesting the benzyl group’s role in modulating cardiovascular activity.
Biological Activity
9-Benzyl-3,9-diazabicyclo[4.2.1]nonane dihydrochloride is a bicyclic compound that has drawn attention in medicinal chemistry due to its potential biological activities, particularly its interaction with various receptor systems. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₄H₂₂Cl₂N₂
- IUPAC Name : this compound
- CAS Number : 897396-10-0
The compound features a unique diazabicyclo framework, incorporating two nitrogen atoms that contribute to its biological interactions. Its structure allows for potential binding to various receptors, particularly in the central nervous system (CNS).
Research indicates that this compound may act as a ligand for opioid receptors, particularly delta opioid receptors, which are involved in pain modulation and other physiological processes. The compound's ability to modulate these receptors suggests potential analgesic properties without the adverse effects typically associated with traditional opioids.
Interaction with Receptors
The binding affinity and efficacy of 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane at various receptor sites are crucial for understanding its therapeutic potential. Preliminary studies have shown promising results regarding its interaction with delta opioid receptors, indicating a possible role in pain relief and management of mood disorders .
Antinociceptive Effects
Studies have highlighted the compound's potential as an analgesic agent. In animal models, it has demonstrated significant antinociceptive effects comparable to established analgesics but with a potentially improved safety profile .
Neuropharmacological Studies
In addition to analgesic properties, this compound has been investigated for its effects on sleep regulation through orexin receptor interactions. Research has shown that derivatives of this compound can promote sleep in rat models, suggesting applications in treating insomnia and other sleep disorders .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Orexin Receptor Antagonism :
- Analgesic Properties :
Comparative Analysis
The following table summarizes the biological activity of this compound compared to similar compounds:
| Compound Name | Mechanism of Action | Biological Activity | Unique Features |
|---|---|---|---|
| This compound | Opioid receptor modulation | Analgesic, sleep-promoting | Bicyclic structure with benzyl group |
| 3-Methyl-3,9-diazabicyclo[4.2.1]nonane | Opioid receptor modulation | Moderate analgesic | Methyl substitution affects binding |
| 8-Benzyloxy-3,8-diazabicyclo[5.3.0]decane | Opioid receptor modulation | Varies by structure | Extended bicyclic system |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane dihydrochloride, and how can reaction conditions be optimized?
- Methodology :
- Core Synthesis : Begin with bicyclic amine precursors (e.g., 9-methyl-3,9-diazabicyclo[4.2.1]nonane) and functionalize via benzylation using benzyl halides or aldehydes under reflux in anhydrous solvents (e.g., dry pyridine or ethanol) .
- Purification : Extract intermediates with chloroform or dichloromethane, basify with potassium carbonate, and crystallize the final product from acetone or ethanol to isolate the hydrochloride salt .
- Optimization : Adjust reaction time (e.g., 30–60 minutes on a water bath), temperature (40–80°C), and stoichiometry (1:1.2 molar ratio of amine to benzylating agent) to maximize yield .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the compound’s purity and stereochemistry?
- Methodology :
- NMR Spectroscopy : Use ¹H/¹³C-NMR to confirm benzyl group integration and bicyclic backbone structure. Chiral centers can be identified via splitting patterns and coupling constants .
- HPLC-MS : Employ reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) to assess purity (>95%) and detect byproducts .
- X-ray Crystallography : Resolve absolute stereochemistry by growing single crystals in acetone/water mixtures and analyzing diffraction patterns .
Q. What are the critical steps in purifying this compound, and how do solvent systems affect yield?
- Methodology :
- Liquid-Liquid Extraction : After reaction completion, partition the mixture between chloroform and ice-cold water to remove polar impurities .
- Recrystallization : Use acetone for high-yield crystallization (~70–80%) due to the compound’s moderate solubility. Ethanol/ether systems may reduce yield but improve purity .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its interaction with neurotransmitter receptors, and what experimental approaches validate this?
- Methodology :
- Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H-dopamine) in competitive binding studies with rat striatal membranes to compare enantiomers’ affinity for D2/D3 receptors .
- Mutagenesis Studies : Modify receptor chiral binding pockets (e.g., Ser193 in D3 receptors) via site-directed mutagenesis to assess stereospecific activity shifts .
- In Silico Docking : Model enantiomers in Schrödinger Maestro to predict binding poses and correlate with IC50 values from assays .
Q. What strategies are employed to resolve contradictions in biological activity data across different in vitro and in vivo models?
- Methodology :
- Dose-Response Harmonization : Compare EC50 values in cell-based assays (e.g., cAMP inhibition in HEK293 cells) with behavioral outcomes (e.g., rotarod performance in MPTP-induced Parkinson’s mice) .
- Metabolic Profiling : Use LC-MS to identify species-specific metabolites (e.g., N-debenzylated derivatives) that may alter activity in vivo .
- Knockout Models : Validate target specificity by testing the compound in dopamine receptor knockout mice to isolate off-target effects .
Q. How can computational methods predict the compound’s pharmacokinetics, and what validation experiments are required?
- Methodology :
- ADMET Prediction : Use SwissADME to estimate logP (2.1–2.5), blood-brain barrier penetration, and CYP450 inhibition risks .
- In Vivo Validation : Conduct pharmacokinetic studies in Sprague-Dawley rats (IV/PO dosing) to measure plasma half-life (t1/2) and brain-to-plasma ratios via LC-MS/MS .
Q. What criteria determine the selection of animal models for evaluating the compound’s neuropharmacological effects?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
